molecular formula C44H47F2N9O5S B1684703 GSK1904529A CAS No. 1089283-49-7

GSK1904529A

Cat. No.: B1684703
CAS No.: 1089283-49-7
M. Wt: 852.0 g/mol
InChI Key: MOSKATHMXWSZTQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GSK1904529 involves multiple steps, including the formation of the imidazo[1,2-a]pyridine core, followed by the introduction of various functional groups. The key steps include:

Industrial Production Methods

Industrial production of GSK1904529 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors and continuous flow chemistry to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of each step .

Chemical Reactions Analysis

Types of Reactions

GSK1904529 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of GSK1904529 with modified functional groups, which can be used to study the structure-activity relationship of the compound .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness of GSK1904529

GSK1904529 stands out due to its high selectivity and potency for the insulin-like growth factor-1 receptor and insulin receptor. Its ability to inhibit receptor autophosphorylation and downstream signaling with minimal off-target effects makes it a preferred choice for research applications. Additionally, its effectiveness in various cancer models highlights its potential as a therapeutic agent .

Biological Activity

GSK1904529A is a small molecule inhibitor targeting the insulin-like growth factor 1 receptor (IGF1R) and insulin receptor (IR), demonstrating significant biological activity against various malignancies, particularly osteosarcoma. This compound has been extensively studied for its potential therapeutic applications due to its ability to inhibit cell proliferation and induce cell cycle arrest in cancer cells.

This compound functions primarily as an ATP-competitive inhibitor of IGF1R and IR, leading to the blockade of receptor autophosphorylation and downstream signaling pathways. The effective inhibition of these receptors results in decreased phosphorylation of key signaling molecules such as AKT and ERK, which are critical for cell survival and proliferation.

Key Findings

  • Inhibition of IGF1R Activation : this compound significantly inhibits IGF1R activation in osteosarcoma cells, as evidenced by reduced levels of phosphorylated IGF1R and IRS-1 following treatment .
  • Cell Proliferation : In vitro studies show that this compound reduces the proliferation of established osteosarcoma cell lines (e.g., Saos-2, MG-63) and primary human osteosarcoma cells at nanomolar concentrations. The compound induces a G1-S phase arrest in the cell cycle, suggesting a mechanism of action that halts cell division .
  • Selectivity : The compound exhibits selectivity towards cancerous cells with high IGF1R expression, showing minimal effects on non-cancerous human osteoblastic cells (OB-6) where IGF1R activation is low .

Table 1: IC50 Values for this compound

ReceptorIC50 (nM)
IGF1R27 ± 10
IR25 ± 11

These values indicate the potency of this compound in inhibiting receptor activity, with lower IC50 values reflecting higher efficacy .

Table 2: Effects on Cell Proliferation

Cell LineTreatment Concentration (nM)Proliferation Inhibition (%)
Saos-2250Significant
MG-63250Significant
OB-6250Minimal

The data shows that while this compound effectively inhibits proliferation in osteosarcoma cell lines, it does not affect non-cancerous cells .

Preclinical Studies

In preclinical models, this compound has demonstrated promising antitumor activity:

  • Osteosarcoma Models : In vivo studies showed that oral administration of this compound significantly reduced tumor growth in xenograft models derived from osteosarcoma cells. This reduction correlates with decreased IGF1R phosphorylation in treated tumors .
  • Combination Therapies : Research indicates that this compound may enhance the efficacy of other therapeutic agents when used in combination. For instance, studies have shown synergistic effects when combined with MEK inhibitors against mutant RAS-expressing cancer cells .

Clinical Implications

This compound's ability to selectively target IGF1R-dependent tumors positions it as a potential candidate for clinical trials aimed at treating various malignancies, especially those resistant to conventional therapies. Its minimal impact on blood glucose levels during effective doses further supports its therapeutic promise without significant metabolic side effects .

Properties

IUPAC Name

N-(2,6-difluorophenyl)-5-[3-[2-[5-ethyl-2-methoxy-4-[4-(4-methylsulfonylpiperazin-1-yl)piperidin-1-yl]anilino]pyrimidin-4-yl]imidazo[1,2-a]pyridin-2-yl]-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H47F2N9O5S/c1-5-28-26-35(38(60-3)27-36(28)53-19-15-30(16-20-53)52-21-23-54(24-22-52)61(4,57)58)49-44-47-17-14-34(48-44)42-40(50-39-11-6-7-18-55(39)42)29-12-13-37(59-2)31(25-29)43(56)51-41-32(45)9-8-10-33(41)46/h6-14,17-18,25-27,30H,5,15-16,19-24H2,1-4H3,(H,51,56)(H,47,48,49)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSKATHMXWSZTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1N2CCC(CC2)N3CCN(CC3)S(=O)(=O)C)OC)NC4=NC=CC(=N4)C5=C(N=C6N5C=CC=C6)C7=CC(=C(C=C7)OC)C(=O)NC8=C(C=CC=C8F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H47F2N9O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70648776
Record name N-(2,6-Difluorophenyl)-5-{3-[2-(5-ethyl-4-{4-[4-(methanesulfonyl)piperazin-1-yl]piperidin-1-yl}-2-methoxyanilino)pyrimidin-4-yl]imidazo[1,2-a]pyridin-2-yl}-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

852.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1089283-49-7
Record name N-(2,6-Difluorophenyl)-5-{3-[2-(5-ethyl-4-{4-[4-(methanesulfonyl)piperazin-1-yl]piperidin-1-yl}-2-methoxyanilino)pyrimidin-4-yl]imidazo[1,2-a]pyridin-2-yl}-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 5-[3-(2-chloro-4-pyrimidinyl)imidazo[1,2-a]pyridin-2-yl]-N-(2,6-difluorophenyl)-2-(methyloxy)benzamide (Intermediate Example 2) (23.0 g, 46.8 mmol), 5-ethyl-2-(methyloxy)-4-{4-[4-(methylsulfonyl)-1-piperazinyl]-1-piperidinyl}aniline (Example 206, Step B) (18.6 g, 46.8 mmol) and HCl (4N,1,4-Dioxane, 23.4 mL, 93.6 mmol) in trifluoroethanol (200 mL) was heated in a sealed vessel at 85° C. for 48 h. After cooling to rt, the reaction mixture was treated with an excess of 7N NH3 in MeOH and then subjected to filtration. The filtrate was concentrated onto silica gel and purified by flash chromatography. The chromatographed product was dissolved in DCM and treated with an excess of diethyl ether. The resultant bright yellow precipitate was collected by filtration and then recrystallized from DCM and EtOH to afford the title compound N-(2,6-difluorophenyl)-5-(3-{2-[(5-ethyl-2-(methyloxy)-4-{4-[4-(methylsulfonyl)-1-piperazinyl]-1-piperidinyl}phenyl)amino]-4-pyrimidinyl}imidazo[1,2-a]pyridin-2-yl)-2-(methyloxy)benzamide (28.2 g, 67%).
Name
Quantity
23.4 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 5-[3-(2-chloro-4-pyrimidinyl)imidazo[1,2-a]pyridin-2-yl]-N-(2,6-difluorophenyl)-2-(methyloxy)benzamide (Intermediate Example 2) (0.60 g, 1.22 mmol), 5-ethyl-2-(methyloxy)-4-{4-[4-(methylsulfonyl)-1-piperazinyl]-1-piperidinyl}aniline (Example 206, Step B) (0.48 g, 1.22 mmol) and HCl (4N,1,4-Dioxane, 0.61 mL, 2.44 mmol) in trifluoroethanol (15 mL) was heated at 170° C. for 40 min in the microwave. The reaction mixture was concentrated onto silica gel and purified by flash column chromatography. Recrystallization from DCM and EtOH afforded the title compound N-(2,6-difluorophenyl)-5-(3-{2-[(5-ethyl-2-(methyloxy)-4-{4-[4-(methylsulfonyl)-1-piperazinyl]-1-piperidinyl}phenyl)amino]-4-pyrimidinyl}imidazo[1,2-a]pyridin-2-yl)-2-(methyloxy)benzamide (0.61 g, 56%).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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